molecular formula C17H17NO3 B14166895 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone CAS No. 342383-86-2

1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone

Cat. No.: B14166895
CAS No.: 342383-86-2
M. Wt: 283.32 g/mol
InChI Key: UZDNCETXSLHMON-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone is a complex organic compound that features a unique structure combining a furan ring, an indole moiety, and a methoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent alkylation reaction using furan-2-ylmethyl halides .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the Fischer indole synthesis and subsequent alkylation steps is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro groups, under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

342383-86-2

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C17H17NO3/c1-11-17(12(2)19)15-9-13(20-3)6-7-16(15)18(11)10-14-5-4-8-21-14/h4-9H,10H2,1-3H3

InChI Key

UZDNCETXSLHMON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C(=O)C

solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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